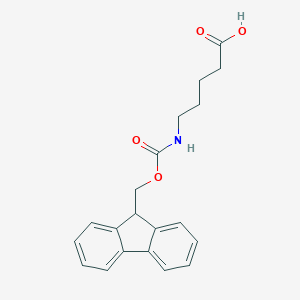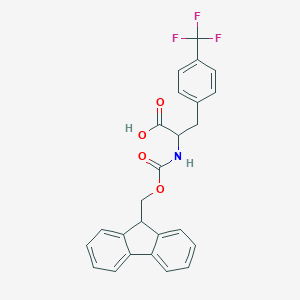
Fmoc-3-bromo-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-bromo-D-phenylalanine: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a bromine atom at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins, as well as in various biochemical and pharmaceutical research applications.
作用机制
Target of Action
Fmoc-3-bromo-D-phenylalanine, also known as Fmoc-D-3-Bromophenylalanine, is a Fmoc protected amino acid used in proteomics research . The primary target of this compound is the process of protein synthesis, where it plays a crucial role in the formation of hydrogels .
Mode of Action
The compound interacts with its targets through a process known as self-assembly. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein synthesis and hydrogel formation. The compound’s ability to form hydrogels is important in biomedical applications .
Pharmacokinetics
, suggesting a high degree of bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to form hydrogels. These hydrogels are formed through the self-assembly of the compound, which is influenced by various factors including the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . These factors play a key role in the self-assembly of the compound to form hydrogels. Additionally, the compound’s melting point is reported to be 144.2° C , suggesting that it is stable under a wide range of temperatures.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of 3-bromo-D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-3-bromo-D-phenylalanine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Fmoc-3-bromo-D-phenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Deprotection: Piperidine in dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields 3-bromo-D-phenylalanine.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-3-bromo-D-phenylalanine is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific protein interactions.
Industry:
Biomaterials: It is used in the development of novel biomaterials for medical and industrial applications.
相似化合物的比较
Fmoc-phenylalanine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
Fmoc-3-fluorophenylalanine: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness:
Reactivity: The presence of the bromine atom in Fmoc-3-bromo-D-phenylalanine makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts.
Applications: Its unique reactivity and properties make it particularly useful in specialized peptide synthesis and biochemical research applications.
属性
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426504 |
Source


|
| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-81-4 |
Source


|
| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














